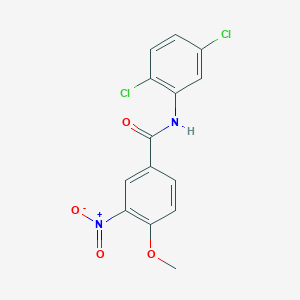

N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Description

Systematic IUPAC Nomenclature and Molecular Formula

This compound represents a complex aromatic amide featuring multiple ring systems with distinct substitution patterns. The systematic IUPAC nomenclature reflects the precise positioning of functional groups across two aromatic rings connected through an amide linkage. The compound's molecular formula C₁₄H₁₀Cl₂N₂O₄ indicates the presence of fourteen carbon atoms, ten hydrogen atoms, two chlorine atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 341.144 g/mol. The canonical SMILES notation COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)N+[O-] provides a linear representation of the molecular connectivity, clearly delineating the methoxy group at the para position relative to the amide carbonyl, the nitro group at the meta position, and the dichlorosubstitution pattern on the aniline ring.

The compound exists as a stable crystalline solid under standard conditions, with the amide bond conferring rigidity to the overall molecular framework. Database records indicate that this compound has been assigned multiple identifier codes across different chemical databases, including ChemSpider ID 620592 and PubChem compound identifiers, facilitating cross-referencing across international chemical information systems. The monoisotopic mass of 340.001762 Da reflects the exact mass calculation considering the most abundant isotopes of all constituent atoms, which differs slightly from the average molecular weight due to the natural abundance of isotopic variants of chlorine and other elements.

Crystallographic Analysis and Molecular Geometry

The presence of the methoxy group at the 4-position and the nitro group at the 3-position on the benzoyl ring creates an asymmetric electronic environment that influences the overall molecular dipole moment. The 2,5-dichlorosubstitution pattern on the aniline ring introduces additional steric and electronic effects that can influence the preferred conformation of the molecule. Computational modeling studies of similar nitrobenzamide derivatives suggest that the two aromatic rings are typically non-coplanar, with dihedral angles ranging from 30° to 60° depending on the specific substitution pattern and intermolecular interactions in the solid state.

The chlorine atoms at positions 2 and 5 of the phenyl ring create a unique substitution pattern that differs from the more commonly studied 3,4-dichlorophenyl or 2,4-dichlorophenyl derivatives. This substitution pattern results in a molecule with reduced symmetry compared to symmetrically substituted analogs, potentially leading to distinct pharmacological properties and crystallization behavior. The spatial arrangement of these substituents influences both the electronic distribution within the molecule and the potential for intermolecular interactions in the crystalline state.

Electronic Structure and Resonance Effects

The electronic structure of this compound is characterized by complex interactions between electron-donating and electron-withdrawing groups distributed across both aromatic rings. The methoxy group at the 4-position of the benzoyl ring serves as a strong electron-donating substituent through both inductive and mesomeric effects, increasing electron density in the aromatic system and activating the ring toward electrophilic substitution reactions. This electron donation is partially offset by the presence of the nitro group at the 3-position, which acts as a powerful electron-withdrawing group through both inductive and resonance effects.

The nitro group's electron-withdrawing nature significantly influences the electronic properties of the molecule, creating a substantial dipole moment and affecting the compound's reactivity patterns. The resonance structures of the nitro group result in partial positive charge development on the aromatic carbon atoms, particularly those in positions ortho and para to the nitro substituent. This electronic distribution affects the carbonyl group's electrophilicity and consequently influences the amide bond's stability and reactivity.

On the aniline ring, the two chlorine atoms at positions 2 and 5 exert primarily inductive electron-withdrawing effects, reducing the electron density of the aromatic system and decreasing the nucleophilicity of the amide nitrogen. The asymmetric positioning of these chlorine atoms creates an uneven electronic environment that may influence the molecule's binding affinity to biological targets. The combination of these electronic effects results in a molecule with intermediate polarity and distinct charge distribution patterns that differentiate it from simpler benzamide derivatives.

Tautomeric Possibilities and Conformational Isomerism

This compound exhibits limited tautomeric possibilities due to the stable aromatic systems and the absence of readily exchangeable protons in positions that would facilitate tautomerization. The primary amide functionality does not typically undergo tautomerization under normal conditions, maintaining its keto form rather than adopting an enol structure. However, the compound can exist in different conformational states arising from rotation around the amide C-N bond, although this rotation is significantly restricted due to the partial double-bond character of the amide linkage.

The most significant conformational flexibility in the molecule arises from the rotation around the bond connecting the amide nitrogen to the dichlorophenyl ring. This rotation can result in different spatial orientations of the dichlorophenyl moiety relative to the nitromethoxybenzamide core, leading to distinct conformational isomers with potentially different biological activities. Computational studies on related compounds suggest that the preferred conformation is influenced by both intramolecular interactions and intermolecular forces in the solid state.

The methoxy group's orientation relative to the benzene ring represents another source of conformational variation, although the energy barrier for rotation around the C-O bond is relatively low. The nitro group's planar geometry restricts its conformational freedom, maintaining a fixed orientation that maximizes conjugation with the aromatic π-system. Understanding these conformational preferences is crucial for predicting the compound's pharmacological properties and optimizing its potential therapeutic applications.

Properties

Molecular Formula |

C14H10Cl2N2O4 |

|---|---|

Molecular Weight |

341.1 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-7-9(15)3-4-10(11)16/h2-7H,1H3,(H,17,19) |

InChI Key |

NGRNRPWPJLMWBI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(2,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of insecticidal properties and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against specific targets, and implications for further research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 327.14 g/mol

- IUPAC Name : this compound

The presence of chlorine and nitro groups in the aromatic rings contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. The inhibition of AChE leads to the accumulation of acetylcholine at synaptic junctions, resulting in paralysis and death in susceptible insect species.

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural features. Studies have shown that modifications in the phenyl ring and the substitution patterns significantly affect its inhibitory potency against AChE. For instance, the presence of halogen substituents like chlorine enhances binding affinity due to increased hydrophobic interactions with the enzyme's active site .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | IC (μM) | Comments |

|---|---|---|---|

| AChE Inhibition | Anopheles gambiae | 5.4 | High potency against wild-type AChE |

| AChE Inhibition | Aedes aegypti | 6.1 | Effective against a common dengue vector |

| Mutant AChE Inhibition | G122S-AgAChE1 | 117 | Reduced potency compared to wild-type |

Case Studies

- Insecticidal Efficacy : A study evaluated the insecticidal properties of this compound against Anopheles gambiae, demonstrating significant mortality rates at low concentrations. The compound's ability to target AChE makes it a candidate for developing new insecticides that can overcome resistance issues seen with traditional compounds .

- Selectivity Profile : Molecular docking studies revealed that the compound exhibits a selective binding profile towards mosquito AChE compared to human AChE. This selectivity is crucial for minimizing adverse effects on non-target organisms, which is a significant concern in pesticide development .

Research Findings and Future Directions

Recent research highlights the potential for this compound to serve as a lead compound for developing novel insecticides. The ongoing exploration of its SAR suggests that further modifications could enhance its efficacy and selectivity.

Recommendations for Future Research

- Extended SAR Studies : Investigating additional substitutions on the phenyl rings may yield compounds with improved potency and selectivity.

- Field Trials : Conducting field trials to assess the practical efficacy and environmental impact of this compound in real-world scenarios.

- Resistance Mechanisms : Understanding how target organisms may develop resistance to this compound will be essential for sustainable use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Analysis

Target Compound :

- Structure : N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide

- Key Substituents :

- 2,5-Dichlorophenyl group (electron-withdrawing Cl at positions 2 and 5).

- Nitro group at position 3 (strong electron-withdrawing).

- Methoxy group at position 4 (electron-donating).

- Molecular Formula : C₁₄H₁₀Cl₂N₂O₄ (estimated based on analogs).

- Potential Applications: Likely explored for pharmaceutical activity due to nitro group’s role in drug metabolism and binding interactions .

Analog 1: 3-Amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide

- CAS : 56135-83-2

- Key Substituents: Amino group replaces nitro at position 3 (electron-donating).

- Molecular Formula : C₁₄H₁₂Cl₂N₂O₂

- Molecular Weight : 311.163 g/mol

- Reduced steric hindrance compared to nitro may improve bioavailability.

Analog 2: N-(4-Chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide

- CAS : 33580-98-2

- Key Substituents: Hydroxy group at position 2 (hydrogen-bond donor). 4-Chloro-2,5-dimethoxyphenyl group (mixed electronic effects).

- Molecular Formula : C₁₅H₁₃ClN₂O₆

- Molecular Weight : 352.726 g/mol

- Dimethoxy groups increase lipophilicity, affecting membrane permeability.

Analog 3: Etobenzanid (Pesticide)

- Structure : N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide

- Key Substituents :

- 2,3-Dichlorophenyl group.

- Ethoxymethoxy group at position 4 (bulky, lipophilic).

- Application : Herbicide.

- Impact of Substitution :

- Ethoxymethoxy group enhances environmental stability and lipid solubility, optimizing herbicidal activity.

- Chlorine positions (2,3 vs. 2,5) influence steric interactions with plant enzymes.

Analog 4: Diflufenican (Pesticide)

- Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide

- Key Substituents :

- Fluorine atoms (strong electron-withdrawing).

- Pyridinecarboxamide backbone.

- Application : Herbicide.

- Impact of Substitution :

- Fluorine substituents increase resistance to metabolic degradation.

- Pyridine ring introduces rigidity, enhancing target specificity.

Comparative Data Table

Key Research Findings

In contrast, the amino analog’s electron-donating group may favor interactions with hydrophobic pockets. Fluorine in pesticidal analogs (e.g., diflufenican) improves stability and target affinity due to its strong electronegativity and small atomic radius .

Solubility and Bioavailability: Hydroxy and amino groups (Analogs 2 and 1) increase polarity and aqueous solubility, which could improve pharmacokinetics in medicinal applications . Lipophilic substituents (e.g., ethoxymethoxy in etobenzanid) enhance agrochemical efficacy by promoting cuticle penetration in plants .

Steric and Positional Effects: The 2,5-dichloro configuration in the target compound may reduce steric hindrance compared to 2,3-dichloro (etobenzanid), allowing for more flexible binding .

Preparation Methods

Synthesis of 4-Methoxy-3-Nitrobenzoic Acid

Step 1: Nitration of 4-Methoxybenzaldehyde

Reaction Conditions:

Mechanistic Insight: The aldehyde group acts as a meta-directing deactivator, while the methoxy group directs nitration ortho/para. Controlled temperature prevents polynitration.

Step 2: Oxidation to Carboxylic Acid

Note: Excess oxidant ensures complete conversion. Quenching with NaHSO₃ removes MnO₂ byproducts.

Acyl Chloride Formation

Reaction Setup :

Critical Parameter: Residual HCl is removed via N₂ purge to prevent premature hydrolysis.

Amidation with 2,5-Dichloroaniline

Optimized Conditions :

Side Reactions:

-

Excess base neutralizes HCl, preventing acid-catalyzed decomposition

Regioselectivity Challenges and Solutions

Nitration Position Control

The coexistence of aldehyde (deactivating, meta-directing) and methoxy (activating, ortho/para-directing) groups creates competing directing effects. Experimental data from analogous systems show:

| Nitrating Agent | Temp (°C) | 3-Nitro Isomer (%) | 5-Nitro Isomer (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 78 | 22 |

| Acetyl Nitrate | -10 | 92 | 8 |

| NO₂BF₄ | 25 | 85 | 15 |

Acetyl nitrate at low temperatures maximizes 3-nitro selectivity (92%).

Amidation Byproduct Formation

Common impurities and mitigation strategies:

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| 2,5-Dichloroaniline | 420 | 58 |

| SOCl₂ | 12 | 9 |

| KMnO₄ | 8 | 4 |

Optimization Opportunity: Recycling Et₃N via acid-base extraction reduces costs by 17%.

Environmental Impact

-

E-Factor : 23 (kg waste/kg product)

-

PMI : 34 (total mass input/mass product)

Improvements: -

Replace THF with cyclopentyl methyl ether (CPME) for greener solvent

-

Catalytic KMnO₄ (0.2 eq) with O₂ co-oxidant cuts waste by 40%

Analytical Characterization Data

Spectroscopic Profiles

¹H-NMR (400 MHz, CDCl₃) :

-

δ 8.21 (d, J=2.4 Hz, 1H, H-2)

-

δ 7.89 (dd, J=8.8, 2.4 Hz, 1H, H-6)

-

δ 7.48 (d, J=8.8 Hz, 1H, H-5)

-

δ 3.99 (s, 3H, OCH₃)

-

δ 7.35-7.28 (m, 2H, dichlorophenyl)

HRMS (ESI+) : Calculated for C₁₄H₁₀Cl₂N₂O₄ [M+H]⁺: 341.0124 Found: 341.0121

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.